Dimethyl ethylphosphonate

Übersicht

Beschreibung

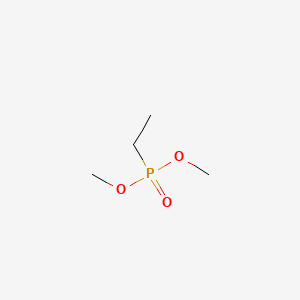

Dimethyl ethylphosphonate is an organophosphorus compound with the molecular formula C4H11O3P. It is a colorless liquid that is primarily used in various industrial applications, including as a flame retardant and a plasticizer. This compound is also known for its role in organic synthesis and as an intermediate in the production of other chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl ethylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an alkyl halide, such as ethyl bromide. The reaction typically occurs under mild conditions and can be catalyzed by Lewis acids to improve yield and efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Michaelis-Arbuzov reactions. The process is optimized to ensure high purity and yield, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl ethylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce phosphonic acid and alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Phosphonic acids.

Hydrolysis: Phosphonic acid and ethanol.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Industrial Applications

Flame Retardants

DEEP is utilized as a flame retardant in various materials due to its phosphorus content, which enhances fire resistance. Its effectiveness is attributed to the formation of a protective char layer when exposed to high temperatures, which inhibits further combustion.

Additives in Plastics and Coatings

The compound serves as an additive in plastics and coatings, enhancing their thermal stability and reducing flammability. DEEP's incorporation into polymers improves their performance under heat stress, making it suitable for use in automotive and construction materials.

Environmental Monitoring

Detection of Organophosphates

DEEP has been studied for its potential in detecting organophosphate compounds, which are often used as pesticides. A notable study developed a quartz crystal microbalance (QCM) sensor coated with ZnO-modified manganese dioxide that demonstrated high sensitivity to DEEP and similar compounds. The sensor's ability to detect low concentrations of organophosphonates makes it a valuable tool for environmental monitoring and food safety assessments .

Simulant for Chemical Warfare Agents

Nerve Agent Simulant

Due to its structural similarity to nerve agents such as sarin and soman, DEEP is commonly used as a simulant in training exercises for military and emergency response personnel. This application is critical for developing detection technologies and response strategies without the risks associated with actual nerve agents .

Toxicological Studies

Biotransformation Studies

Research has shown that DEEP undergoes biotransformation in organisms, leading to metabolites that may have environmental implications. Studies involving male Fischer-344 rats indicated that both DEEP and dimethyl methylphosphonate (DMMP) resulted in the accumulation of alpha(2u)-globulin in the kidneys, suggesting potential renal toxicity . This finding emphasizes the need for careful handling and assessment of DEEP's environmental impact.

Case Studies

Wirkmechanismus

The mechanism by which dimethyl ethylphosphonate exerts its effects involves its ability to participate in various chemical reactions. For example, in biological systems, it can act as a precursor to bioactive phosphonic acids, which can inhibit enzymes or interfere with metabolic pathways. The molecular targets and pathways involved depend on the specific bioactive compound derived from this compound .

Vergleich Mit ähnlichen Verbindungen

Dimethyl methylphosphonate: Similar in structure but with a methyl group instead of an ethyl group.

Diethyl methylphosphonate: Contains two ethyl groups and is used in similar applications as dimethyl ethylphosphonate.

Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions also makes it a versatile reagent in organic synthesis .

Biologische Aktivität

Dimethyl ethylphosphonate (DMEP) is a chemical compound with a variety of applications, including its use as a flame retardant and as a simulant for chemical warfare agents. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article explores the biological effects of DMEP, focusing on its toxicity, metabolic pathways, and implications for human health.

This compound is classified under the chemical family of phosphonates, which are known for their diverse biological activities. It has the molecular formula and is recognized by its CAS number 6163-75-3. DMEP is primarily used in research related to chemical warfare agents due to its structural similarities with more toxic compounds.

Acute and Chronic Toxicity

Research indicates that DMEP can induce various toxicological effects depending on exposure levels and duration. A study highlighted the potential for acute poisoning, which may lead to symptoms such as drowsiness, dizziness, and damage to organs like the kidneys and liver . Chronic exposure has been associated with more severe health outcomes, including organ-specific damage and potential carcinogenic effects .

Metabolism and Biotransformation

The biotransformation of DMEP involves its absorption and metabolic processing within biological systems. In studies involving related compounds like DMMP, it was observed that these substances undergo rapid absorption followed by excretion primarily through urine. Metabolites identified include methyl phosphonate and ethyl phosphonate . The metabolic pathways are crucial for understanding how DMEP may exert its biological effects.

Biological Activity in Laboratory Studies

DMEP has been utilized as a model compound in laboratory studies investigating the adsorption and decomposition behaviors of more hazardous chemical agents like sarin gas. Research has shown that DMEP can interact with materials such as mesoporous cerium oxide (CeO2), leading to dissociation at room temperature under certain conditions . This property is significant for developing materials that can mitigate the effects of chemical warfare agents.

Case Studies

-

Renal Toxicity in Animal Models :

- A study examining renal toxicity found that both DMMP and DMEP induced α2u-globulin nephropathy in male rats. This condition is characterized by protein accumulation in the kidneys, leading to cell death and tumor formation . The findings underscore the need for further investigation into the renal effects of DMEP.

- Chemical Warfare Simulant Studies :

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | |

| CAS Number | 6163-75-3 |

| Acute Toxicity | Symptoms may include dizziness, organ damage (kidneys/liver) |

| Chronic Toxicity | Potential carcinogenic effects; kidney tumors observed in similar compounds |

| Metabolism | Rapid absorption; metabolites include methyl phosphonate |

| Laboratory Use | Simulant for chemical warfare agent studies; interacts with CeO2 |

Eigenschaften

IUPAC Name |

1-dimethoxyphosphorylethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3P/c1-4-8(5,6-2)7-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQMSHVVGOSZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023351 | |

| Record name | Dimethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6163-75-3 | |

| Record name | Dimethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.